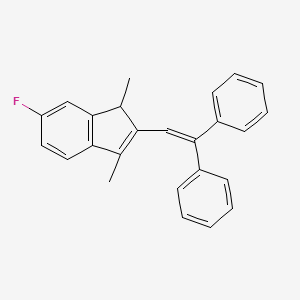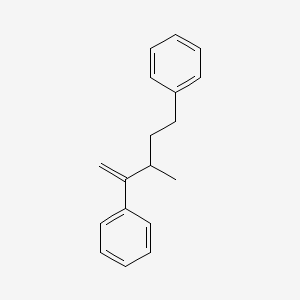
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene is an organic compound characterized by its unique structure, which includes a diphenylethenyl group, a fluorine atom, and a dimethyl-indene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene typically involves a multi-step process. One common method includes the following steps:
Formation of the Diphenylethenyl Group: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form 1,1-diphenylethene.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Indene Core: The final step involves the cyclization of the intermediate compound to form the indene core, which can be achieved through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of brominated or nitrated products.
Applications De Recherche Scientifique
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene depends on its application. In organic electronics, its unique structure allows for efficient charge transport and light emission. The diphenylethenyl group enhances the compound’s ability to participate in π-π stacking interactions, which is crucial for its performance in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Similar structure but with an anthracene core instead of an indene core.
2-(2,2-Diphenylethenyl)benzene: Lacks the fluorine atom and the indene core.
2-(2,2-Diphenylethenyl)naphthalene: Contains a naphthalene core instead of an indene core.
Uniqueness
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene is unique due to the presence of the fluorine atom and the indene core, which confer distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and electron-withdrawing properties, making it suitable for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
919789-05-2 |
|---|---|
Formule moléculaire |
C25H21F |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-(2,2-diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene |
InChI |
InChI=1S/C25H21F/c1-17-22-14-13-21(26)15-24(22)18(2)23(17)16-25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3 |
Clé InChI |
ROEGRZKZECMKSE-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=CC(=C2)F)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)




![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)
![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)


![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)

